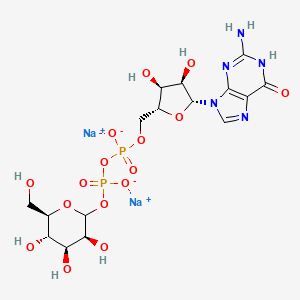

GDP-D-mannose (disodium)

Beschreibung

Significance of GDP-D-mannose as a Nucleotide Sugar

As a nucleotide sugar, GDP-D-mannose is a high-energy compound that readily donates its mannosyl group to acceptor molecules in reactions catalyzed by enzymes called mannosyltransferases. wikipedia.org This "activated" state is crucial for the efficient and specific transfer of mannose in the cell. The significance of GDP-D-mannose extends to numerous cellular functions, making it indispensable for the viability of many organisms. wikipedia.orgpnas.org It is a central precursor for the synthesis of a wide variety of glycoconjugates, including glycoproteins and glycolipids. creative-enzymes.com In plants, GDP-D-mannose is also a vital precursor for the biosynthesis of ascorbic acid (vitamin C) and components of the cell wall. pnas.orgscispace.com The diverse roles of GDP-D-mannose highlight its fundamental importance in cellular metabolism and structural integrity.

Overview of GDP-D-mannose as a Mannosyl Donor in Biological Systems

The primary function of GDP-D-mannose is to act as a donor of mannose units in glycosylation, a process that attaches sugars to proteins and lipids. wikipedia.org This process is essential for the proper folding, stability, and function of many proteins. Mannose derived from GDP-D-mannose is a major component of both N-linked and O-linked glycoproteins. pnas.orgnih.gov

In the synthesis of N-linked glycans, the first five mannose residues are transferred from GDP-D-mannose on the cytoplasmic side of the endoplasmic reticulum. nih.gov These glycans are critical for a multitude of cellular processes, including cell-cell recognition, immune responses, and signal transduction.

Furthermore, GDP-D-mannose is the precursor for other activated sugar donors. For instance, it is converted to GDP-L-fucose, a sugar important for cell wall and glycoprotein (B1211001) synthesis. pnas.orgnih.gov In some organisms, it can also be converted to GDP-L-galactose. frontiersin.org In bacteria, mannose from GDP-D-mannose is a component of lipopolysaccharides, which are major constituents of the outer membrane of most Gram-negative bacteria. pnas.org The central role of GDP-D-mannose as a mannosyl donor underscores its critical involvement in the synthesis of a vast array of essential biomolecules across different domains of life.

Chemical and Physical Properties of GDP-D-mannose (disodium salt)

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₃N₅Na₂O₁₆P₂ | biosynth.com |

| Molar Mass | 649.3 g/mol | biosynth.com |

| IUPAC Name | disodium (B8443419);[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate (B84403) | |

| Synonyms | Guanosine (B1672433) 5'-diphospho-α-D-mannose disodium salt, GDP-Man, GDP-mannose disodium salt | biosynth.com |

Eigenschaften

Molekularformel |

C16H23N5Na2O16P2 |

|---|---|

Molekulargewicht |

649.3 g/mol |

IUPAC-Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15?;;/m1../s1 |

InChI-Schlüssel |

XOAGKSFNHBWACO-NJLPRVPTSA-L |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Biosynthesis Pathways of Gdp D Mannose

De Novo Biosynthesis of GDP-D-mannose from Carbohydrate Precursors

The de novo pathway is the principal route for synthesizing GDP-D-mannose, starting from the glycolytic intermediate, fructose-6-phosphate (B1210287). This multi-step process is catalyzed by a series of specific enzymes. In the protozoan parasite Trypanosoma brucei, it is estimated that approximately 80% of GDP-D-mannose is produced through this de novo pathway under normal physiological conditions. researchgate.netnih.govsigmaaldrich.commerckmillipore.com

The initial step in the de novo synthesis of GDP-D-mannose is the reversible isomerization of fructose-6-phosphate (F6P) to mannose-6-phosphate (B13060355) (M6P). wikipedia.orgmedchemexpress.com This reaction is facilitated by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI). wikipedia.orgebi.ac.uk PMI is a zinc-dependent enzyme that catalyzes an aldose-ketose isomerization. wikipedia.org In humans, the gene encoding this enzyme is known as the MPI gene. wikipedia.org This enzymatic step is crucial as it connects the central carbohydrate metabolism (glycolysis) with the mannose-specific branch leading to GDP-D-mannose. nih.gov

Following its synthesis, mannose-6-phosphate undergoes another isomerization to form mannose-1-phosphate. This reaction is catalyzed by the enzyme phosphomannomutase (PMM). nih.govnovusbio.com This process involves the intramolecular transfer of the phosphate (B84403) group from the C6 to the C1 position of the mannose sugar. In humans, the key enzyme for this step is PMM2, encoded by the PMM2 gene. nih.govsigmaaldrich.com PMM is involved in the synthesis of GDP-mannose which is necessary for various mannosyl transfer reactions. prospecbio.com

The final and committing step in the de novo pathway is the formation of GDP-D-mannose. This reaction involves the condensation of mannose-1-phosphate with guanosine (B1672433) triphosphate (GTP), catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as GMPPB. mdpi.comnih.govnih.gov The reaction produces GDP-D-mannose and pyrophosphate. genecards.org GMPPB is the catalytic subunit of the mannose-1-phosphate guanylyltransferase complex. genecards.orguniprot.org

Table 1: Key Enzymes in the De Novo Biosynthesis of GDP-D-mannose

| Enzyme | Abbreviation | Substrate | Product | Gene (Human) |

| Phosphomannose Isomerase | PMI / MPI | Fructose-6-Phosphate | Mannose-6-Phosphate | MPI wikipedia.org |

| Phosphomannomutase | PMM | Mannose-6-Phosphate | Mannose-1-Phosphate | PMM2 nih.govsigmaaldrich.com |

| GDP-Mannose Pyrophosphorylase | GMPP / GMPPB | Mannose-1-Phosphate, GTP | GDP-D-mannose, Pyrophosphate | GMPPB genecards.org |

Salvage Pathway for GDP-D-mannose Synthesis from Free Mannose

In addition to the de novo pathway, cells can utilize a salvage pathway to generate GDP-D-mannose from extracellular mannose. This pathway is particularly important when free mannose is available from dietary sources or from the breakdown of cellular glycoconjugates. nih.gov The salvage pathway begins with the uptake of free mannose into the cell. Once inside, mannose is phosphorylated by the enzyme hexokinase to yield mannose-6-phosphate. This intermediate then enters the main de novo pathway, where it is converted to mannose-1-phosphate by PMM and subsequently to GDP-D-mannose by GMPP. nih.gov Studies in Trypanosoma brucei have shown that the salvage pathway can contribute around 20% to the total GDP-D-mannose synthesis under physiological conditions. researchgate.netnih.govsigmaaldrich.commerckmillipore.com

Regulation of GDP-D-mannose Biosynthesis

The biosynthesis of GDP-D-mannose is a tightly regulated process to ensure cellular needs are met without wasteful overproduction.

A primary regulatory mechanism is feedback inhibition. The end-product of the pathway, GDP-D-mannose, can inhibit the activity of enzymes involved in its own synthesis. Research has shown that in some organisms, such as the bacterium Helicobacter pylori, GDP-D-mannose acts as a non-competitive feedback inhibitor of a bifunctional phosphomannose isomerase/GDP-D-mannose pyrophosphorylase, with the isomerization of fructose-6-phosphate to mannose-6-phosphate being the rate-limiting step. nih.gov In other systems, the activity of GDP-mannose pyrophosphorylase itself can be allosterically regulated. For example, binding of GDP-D-mannose to the GMPPA subunit of the GMPPA-GMPPB complex induces allosteric feedback inhibition of the catalytic GMPPB subunit. genecards.orguniprot.org Furthermore, in the context of GDP-L-fucose synthesis, which uses GDP-D-mannose as a precursor, the final product GDP-L-fucose can act as a competitive inhibitor of GDP-mannose 4,6-dehydratase, the first enzyme in that pathway, thereby indirectly affecting GDP-D-mannose utilization. rcsb.org Reconstitution of the GDP-D-rhamnose biosynthesis pathway, which also starts from GDP-D-mannose, has also suggested regulation by feedback inhibition. nih.govrcsb.org

Transcriptional Regulation of Biosynthetic Genes

The synthesis of GDP-D-mannose is tightly controlled at the level of gene transcription, ensuring that its production is aligned with cellular needs. The key enzyme in this process is GDP-D-mannose pyrophosphorylase (GMP), which is subject to complex regulatory networks.

In the plant kingdom, research has identified several transcription factors that modulate the expression of GMP genes. In the orchid Dendrobium officinale, the WUSCHEL (WUS)-related homeobox transcription factor, DoWOX4, has been shown to directly bind to the promoter region of the DoGMP1 gene, thereby activating its expression. oup.com This interaction is crucial for mannan (B1593421) biosynthesis in this plant. oup.com Similarly, in Arabidopsis, the AP2-domain transcription factor AtERF98 regulates the expression of the AtVTC1 gene, which also encodes a GMP. oup.com

Studies on acerola (Malpighia glabra), a plant known for its exceptionally high ascorbic acid (Vitamin C) content, have revealed that the high expression of the acerola GMP gene (MgGMP) is a key factor. tandfonline.comnih.gov Analysis of the MgGMP promoter identified a novel cis-acting element, located between -1087 and -1083 bp upstream of the transcription start site, which is crucial for its high level of expression. tandfonline.com Further analysis indicated that additional cis-elements within the -1080 to -600 bp region act as enhancers, collectively driving the robust transcription of the MgGMP gene. tandfonline.com Transgenic tobacco plants expressing the MgGMP gene, including its potent promoter, showed an approximate two-fold increase in ascorbic acid content, underscoring the promoter's efficacy. nih.govscispace.com

Furthermore, the expression of genes involved in GDP-D-mannose metabolism can be influenced by environmental signals and hormones. In kiwifruit (Actinidia), the expression of the gene for GDP-D-mannose 3',5'-epimerase (GME), an enzyme that uses GDP-D-mannose as a substrate, is up-regulated by stimuli such as salicylic (B10762653) acid, wounding, cold, and heat. researchgate.net This indicates a responsive regulatory system that can adjust the flux of GDP-D-mannose into various metabolic pathways based on external conditions. researchgate.net

Table 1: Transcriptional Regulators of GDP-D-mannose Biosynthetic Genes

| Organism | Regulated Gene | Transcription Factor/Element | Effect |

|---|---|---|---|

| Dendrobium officinale | DoGMP1 | DoWOX4 | Activation oup.com |

| Arabidopsis thaliana | AtVTC1 (GMP) | AtERF98 | Regulation oup.com |

| Malpighia glabra (Acerola) | MgGMP | Novel cis-element (-1087 to -1083 bp) & Enhancers (-1080 to -600 bp) | High-level expression tandfonline.com |

Allosteric Regulation of GDP-D-mannose Pyrophosphorylase by GMPPA

Beyond transcriptional control, the activity of the key biosynthetic enzyme, GDP-D-mannose pyrophosphorylase, is subject to immediate, post-translational regulation. A primary mechanism is the allosteric feedback inhibition mediated by GDP-Mannose Pyrophosphorylase A (GMPPA). nih.govgenecards.org

GMPPA is a paralogue of the catalytically active enzyme, GDP-Mannose Pyrophosphorylase B (GMPPB). frontiersin.orgnih.gov However, GMPPA itself is catalytically inactive. nih.govfrontiersin.org Its function is purely regulatory. genecards.org GMPPA can bind to the final product of the reaction, GDP-D-mannose. nih.govfrontiersin.orgnih.gov This binding event induces a conformational change that allows GMPPA to interact directly with GMPPB, forming a complex. nih.govgenecards.org The formation of the GMPPA-GMPPB complex inhibits the enzymatic activity of GMPPB. nih.govfrontiersin.orgnih.gov

This mechanism constitutes a classic example of feedback inhibition, where the end product of a pathway regulates the activity of the enzyme that produces it. When cellular levels of GDP-D-mannose are high, it binds to GMPPA, which in turn inhibits GMPPB, thus reducing further synthesis of GDP-D-mannose. nih.govresearchgate.net Conversely, when GDP-D-mannose levels are low, it dissociates from GMPPA, releasing the inhibition on GMPPB and allowing for its production. The critical role of GMPPA is highlighted by the fact that its absence or disruption leads to significantly increased intracellular levels of GDP-D-mannose and subsequent hyperglycosylation of proteins like α-dystroglycan. nih.gov

Ubiquitination-mediated Regulation of GMPPB Activity

A more recently discovered layer of regulation involves the post-translational modification of GMPPB by ubiquitination. frontiersin.orgnih.govnih.gov This process, where ubiquitin molecules are attached to a substrate protein, can modulate protein function in various ways.

Research has provided direct evidence that the enzymatic activity of GMPPB is regulated by ubiquitination. frontiersin.orgnih.govnih.govresearchgate.net Specifically, the E3 ubiquitin ligase TRIM67 has been identified as an interacting partner of GMPPB. frontiersin.orgnih.govresearchgate.net Knockdown of TRIM67 in cells leads to a reduction in GMPPB ubiquitination, suggesting that TRIM67 is a candidate E3 ligase responsible for this modification. frontiersin.orgnih.govnih.govresearchgate.net

Crucially, the ubiquitination of GMPPB has a direct impact on its function. Inhibition of GMPPB ubiquitination results in a decrease in its enzymatic activity. frontiersin.orgnih.govnih.gov This indicates that ubiquitination is a positive regulator of GMPPB's catalytic function. Interestingly, this regulation is distinct from the allosteric control by GMPPA; the ubiquitination status of GMPPB does not affect its interaction with GMPPA. frontiersin.orgnih.govnih.govresearchgate.net Furthermore, while ubiquitination is often a signal for protein degradation, this is not the primary outcome for GMPPB. The turnover of the GMPPB protein is not controlled by ubiquitination-dependent proteasomal degradation but rather by autophagy. frontiersin.orgresearchgate.net This reveals that ubiquitination serves as another level of fine-tuning for the supply of GDP-D-mannose, modulating enzyme activity directly rather than protein stability. frontiersin.orgnih.gov

Table 2: Regulatory Mechanisms of GMPPB

| Regulatory Mechanism | Regulator | Effect on GMPPB |

|---|---|---|

| Allosteric Inhibition | GMPPA (in presence of GDP-D-mannose) | Decreased enzymatic activity nih.govfrontiersin.orgnih.gov |

| Ubiquitination | E3 Ligase TRIM67 | Increased enzymatic activity frontiersin.orgnih.govnih.gov |

| Protein Turnover | Autophagy | Control of protein abundance frontiersin.orgresearchgate.net |

Organism-Specific Variations in GDP-D-mannose Biosynthetic Routes

While the core reaction for synthesizing GDP-D-mannose from mannose-1-phosphate and GTP is conserved, the upstream pathways that generate the mannose-1-phosphate precursor exhibit significant variations across different domains of life.

In the protozoan parasite Trypanosoma brucei, two distinct pathways contribute to the GDP-D-mannose pool. nih.gov The de novo pathway synthesizes it from glucose, while a salvage pathway utilizes free mannose from the environment. nih.gov Under physiological conditions, the de novo pathway is dominant, accounting for approximately 80% of the total GDP-D-mannose synthesis. nih.gov

In bacteria, such as the intracellular pathogen Coxiella burnetii, GDP-D-mannose is synthesized from the glycolytic intermediate fructose-6-phosphate. merckmillipore.complos.org This involves a three-step enzymatic conversion:

Phosphomannose Isomerase (PMI) converts fructose-6-phosphate to mannose-6-phosphate. merckmillipore.complos.org

Phosphomannomutase (PMM) isomerizes mannose-6-phosphate to mannose-1-phosphate. merckmillipore.complos.org

GDP-mannose Pyrophosphorylase (GMP) catalyzes the final reaction between mannose-1-phosphate and GTP. merckmillipore.complos.org In some bacteria, GDP-D-mannose is a precursor for the synthesis of unusual sugars found in the lipopolysaccharide (LPS) layer. merckmillipore.commdpi.com

Table 3: Compound Names

| Compound Name |

|---|

| GDP-D-mannose (disodium) |

| Guanosine Diphosphate (B83284) D-Mannose |

| Fructose-6-phosphate |

| Glucose |

| Mannose |

| Mannose-1-phosphate |

| Mannose-6-phosphate |

| Guanosine triphosphate (GTP) |

| GDP-L-galactose |

| GDP-L-gulose |

| GDP-β-D-virenose |

| GDP-6-deoxy-D-lyxo-hex-4-ulopyranose |

| α-dystroglycan |

| Ubiquitin |

Enzymology and Reaction Mechanisms of Gdp D Mannose Utilizing Enzymes

GDP-Mannose Pyrophosphorylase (GMP/ManC/GMPPB)

Guanosine (B1672433) diphosphate (B83284) (GDP)-D-mannose pyrophosphorylase, also known as GMP, ManC, or GMPPB, is a crucial enzyme in cellular metabolism. It belongs to the family of nucleotidyl-transferases and catalyzes the reversible synthesis of GDP-D-mannose from D-mannose-1-phosphate and guanosine triphosphate (GTP). nih.govmdpi.com This reaction is a committed step in the formation of GDP-D-mannose, an essential activated sugar donor for numerous glycosylation pathways. mdpi.comfrontiersin.org These pathways are responsible for the synthesis of vital glycoconjugates, including N-linked glycoproteins and glycosylphosphatidylinositol (GPI) anchors, which are critical for processes like intercellular recognition and adhesion. nih.gov

The catalytic activity of GDP-Mannose Pyrophosphorylase is characterized by several key kinetic parameters that define its efficiency and interaction with substrates and products.

Kinetic studies of the enzyme from various organisms reveal differences in these parameters. For instance, the GDP-MP from Leishmania infantum (LiGDP-MP) displays similar Km values for both D-mannose-1-phosphate and GTP, in the range of 15-18 µM. In contrast, human GDP-MP (hGDP-MP) has shown a slightly higher affinity for its substrates, with reported Km values around 7 µM to 12 µM. While affinities are comparable, LiGDP-MP exhibits a slightly higher maximal velocity (Vmax) and turnover rate (kcat) compared to both the human and Leishmania donovani homologs.

Below is a table summarizing the kinetic constants for GDP-MP from Leishmania infantum.

| Substrate | Km (µM) | Vmax (µM·min-1) | kcat (min-1) | kcat/Km (min-1µM-1) |

|---|---|---|---|---|

| GTP | 18 | 0.6 | 13.0 | 0.72 |

| Mannose-1-Phosphate | 15 | 0.6 | 12.5 | 0.83 |

Substrate surplus inhibition is a kinetic phenomenon where the reaction rate decreases at very high substrate concentrations. This can occur when multiple substrate molecules bind to the enzyme, forming an unproductive complex. Based on available scientific literature, significant substrate surplus inhibition is not a widely reported or prominent kinetic feature of GDP-Mannose Pyrophosphorylase under standard experimental conditions.

Product inhibition is a key regulatory mechanism for many enzymes. In the case of GMPPB, the product GDP-D-mannose can regulate the enzyme's activity.

Allosteric Feedback Inhibition: In humans, GMPPB activity is regulated by its catalytically inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA). frontiersin.org GMPPA can bind the product, GDP-D-mannose, and subsequently interacts with GMPPB. This interaction acts as an allosteric feedback mechanism, inhibiting the catalytic activity of GMPPB. frontiersin.org This ensures that the cellular levels of GDP-D-mannose are maintained within an appropriate range.

Competitive Inhibition: Studies on the pig liver GDP-mannose pyrophosphorylase have shown that the enzyme can utilize GDP-glucose as a substrate, in addition to GDP-mannose. In these studies, it was observed that GDP-mannose could inhibit the utilization of GDP-glucose, and conversely, GDP-glucose could inhibit the utilization of GDP-mannose, suggesting a competitive inhibition mechanism where both products compete for binding to the enzyme's active site. researchgate.net

The substrate specificity of GDP-Mannose Pyrophosphorylase varies significantly across different species.

High Specificity: Some orthologs, such as the one from Leishmania infantum, are highly specific for their natural substrates, D-mannose-1-phosphate and GTP.

Broad Specificity: In contrast, the enzyme from Escherichia coli O157 (ManC) exhibits very broad substrate specificity. It can utilize all four common nucleotides (ATP, CTP, GTP, UDP) and various hexose-1-phosphates, enabling the synthesis of different NDP-sugars like ADP-mannose, CDP-mannose, and UDP-mannose. The bifunctional enzyme from the archaeon Pyrococcus furiosus is also notably promiscuous, accepting all five naturally occurring nucleotide triphosphates (ATP, CTP, GTP, dTTP, and UTP) and a wide range of sugar-1-phosphates, including those of glucose, galactose, glucosamine, and fucose.

Specificity toward Sugar Moieties: Research on the GDP-ManPP from Salmonella enterica has provided detailed insights into its tolerance for modifications on the mannose-1-phosphate moiety. The enzyme is intolerant of bulky substituents at the C-2, C-3, and C-4 positions of the mannose ring, suggesting these positions are buried within the active site. nih.gov However, it can accept derivatives that are deoxygenated at these positions. nih.gov Furthermore, modifications at the C-6 position are well-tolerated, as both 6-deoxy and 6-methoxy derivatives serve as moderate to good substrates, indicating the C-6 hydroxyl group is not essential for binding. nih.gov

The following table summarizes the relative activity of S. enterica GDP-ManPP with various mannose-1-phosphate analogues.

| Substrate Analogue | Modification on Mannose-1-Phosphate | Relative Activity (%) |

|---|---|---|

| Mannose-1-Phosphate | Natural Substrate | 100 |

| 2-Deoxy-Manp-1P | Deoxygenated at C-2 | Active |

| 3-Deoxy-Manp-1P | Deoxygenated at C-3 | Active |

| 4-Deoxy-Manp-1P | Deoxygenated at C-4 | Active |

| 6-Deoxy-Manp-1P | Deoxygenated at C-6 | Good Substrate |

| 6-Methoxy-Manp-1P | Methoxy group at C-6 | Moderate Substrate |

| 2-Methoxy-Manp-1P | Methoxy group at C-2 | Inactive |

| 3-Methoxy-Manp-1P | Methoxy group at C-3 | Inactive |

| 4-Methoxy-Manp-1P | Methoxy group at C-4 | Inactive |

The quaternary structure of GDP-Mannose Pyrophosphorylase is diverse and contributes to its regulation and stability.

Mammalian Hetero-oligomers: In mammals, including pigs and humans, the native enzyme is a large complex of approximately 450 kDa. researchgate.net This complex is composed of two different types of subunits: an alpha (α) subunit and a beta (β) subunit. The catalytic activity resides in the β subunit (GMPPB), while the α subunit (GMPPA) is thought to have a regulatory function. frontiersin.org The human complex is organized with four GMPPA subunits and eight GMPPB subunits.

Leishmania Homo-oligomers: The enzyme in Leishmania species exists as a homo-oligomer. It can self-associate to form a stable and enzymatically active hexamer. researchgate.net However, this hexameric state is dependent on factors such as protein concentration and ionic strength; it can dissociate into trimers and monomers under conditions of low protein concentration or low ionic strength. researchgate.net

Plant Oligomers: The enzyme from the model plant Arabidopsis thaliana (VTC1) also forms oligomers. It has been shown to dimerize in a manner similar to other known GMPases but can also form a larger dodecameric structure through a previously unobserved arrangement.

Structurally, a monomer of GMPPB typically consists of two domains: an N-terminal Rossmann fold-like domain, which is common in nucleotide-binding proteins, and a C-terminal domain that forms a left-handed β-helix structure.

Functional Interplay between GMPPA and GMPPB in Maintaining GDP-D-mannose Homeostasis

The cellular concentration of GDP-D-mannose is meticulously regulated to ensure proper glycosylation of proteins and lipids. This homeostasis is largely maintained through the intricate interplay of two homologous proteins: GDP-mannose pyrophosphorylase A (GMPPA) and GDP-mannose pyrophosphorylase B (GMPPB). researchgate.net While GMPPB is the primary enzyme responsible for the synthesis of GDP-D-mannose from mannose-1-phosphate and GTP, GMPPA, its catalytically inactive paralog, functions as a crucial regulator. nih.govnih.gov

GMPPA acts as an allosteric feedback inhibitor of GMPPB. nih.govresearchgate.net This regulatory mechanism is dependent on the concentration of GDP-D-mannose. When levels of GDP-D-mannose are elevated, it binds to GMPPA. This binding event is thought to induce a conformational change in GMPPA, which in turn modulates the activity of GMPPB, thereby reducing the rate of GDP-D-mannose synthesis. nih.govgenecards.org This feedback loop prevents the excessive accumulation of GDP-D-mannose, ensuring a balanced supply for cellular needs. The direct interaction between GMPPA and GMPPB has been demonstrated, and this association is essential for the regulatory function of GMPPA. nih.gov Disruptions in this regulatory partnership can lead to aberrant levels of GDP-D-mannose, which have been implicated in certain human diseases. researchgate.net

GDP-D-Mannose Epimerases (GME, GM35E)

GDP-D-mannose epimerases (GME), also known as GDP-mannose 3,5-epimerases (GM35E), are a fascinating class of enzymes that catalyze the conversion of GDP-D-mannose into its C-3' and C-5' epimers. nih.govwikipedia.org These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and play a pivotal role in the biosynthesis of L-galactose, L-gulose, and subsequently, vitamin C in plants. nih.govfrontiersin.org

Subsequently, the enzyme catalyzes the epimerization at C-5' to yield GDP-4-keto-L-gulose. acs.org This intermediate can then be reduced at C-4' to produce GDP-L-gulose. acs.org Alternatively, the GDP-4-keto-L-gulose can undergo a second epimerization at C-3' to form GDP-4-keto-L-galactose, which is then reduced to the final product, GDP-L-galactose. acs.orgnih.gov Recent findings have also identified GDP-D-altrose as a minor product, suggesting that the order of epimerization events can vary. wikipedia.org

The catalytic efficiency of GDP-D-mannose epimerases has been characterized for enzymes from various sources. The Michaelis constant (KM) for GDP-D-mannose and the turnover number (kcat) are key parameters that describe the enzyme's affinity for its substrate and its catalytic rate, respectively. For instance, the GME from Arabidopsis thaliana (AtGM35E) and Oryza sativa (OsGM35E) exhibit catalytic efficiencies (kcat/KM) of 9.1 s-1mM-1 and 4.26 s-1mM-1, respectively. mdpi.com A thermostable bacterial GME from Methylacidiphilum fumariolicum (MfGM35E) has a KM of 98 µM and a kcat of 0.2 s-1, resulting in a catalytic efficiency of 2.04 s-1mM-1. mdpi.com

| Enzyme Source | KM (µM) | kcat (s-1) | kcat/KM (s-1mM-1) | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana (AtGM35E) | N/A | N/A | 9.1 | mdpi.com |

| Oryza sativa (OsGM35E) | N/A | N/A | 4.26 | mdpi.com |

| Methylacidiphilum fumariolicum (MfGM35E) | 98 | 0.2 | 2.04 | mdpi.com |

The activity of GDP-D-mannose epimerases is influenced by environmental factors such as temperature and pH. The thermostable GME from Methylacidiphilum fumariolicum (MfGM35E) exhibits optimal activity at a temperature of 60°C and a pH range of 7.0-7.5. mdpi.com This enzyme retains over 60% of its maximal activity in a temperature range of 50 to 70°C. mdpi.com In contrast, plant-derived GMEs are generally less thermostable.

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|

| Methylacidiphilum fumariolicum (MfGM35E) | 60 | 7.0-7.5 | mdpi.com |

While both bacterial and eukaryotic GMEs catalyze the same fundamental reaction, there are notable differences between them. Eukaryotic GMEs, particularly those from plants, have been extensively studied due to their role in vitamin C biosynthesis. nih.gov They are often less stable and can be challenging to express heterologously. nih.govresearchgate.net In contrast, the recently characterized bacterial GME from Methylacidiphilum fumariolicum is thermostable, which could be advantageous for biotechnological applications. mdpi.comresearchgate.net The physiological role of GMEs in bacteria is thought to be involved in the biosynthesis of lipopolysaccharides (LPS) and potentially antibiotics. frontiersin.orgmdpi.com This contrasts with their established role in the vitamin C pathway in plants. frontiersin.org These differing physiological roles may be reflected in their kinetic properties and regulatory mechanisms. For example, the KM value of MfGM35E is in line with other bacterial enzymes involved in nucleotide sugar metabolism, such as GDP-mannose 4,6-dehydratase. mdpi.com

GDP-D-Mannose 4,6-Dehydratase (GMD)

GDP-D-mannose 4,6-dehydratase (GMD) is another key enzyme that utilizes GDP-D-mannose as a substrate. It belongs to the family of hydro-lyases and catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govwikipedia.org This reaction is the first committed step in the de novo biosynthesis of GDP-L-fucose, an essential nucleotide sugar involved in the fucosylation of glycans. wikipedia.orgacs.org Fucosylated glycans play critical roles in various biological processes, including cell signaling and immunity. wikipedia.org

The catalytic mechanism of GMD involves three main steps: oxidation, dehydration, and reduction. nih.govacs.org The reaction is initiated by the NADP+-dependent oxidation of the C-4' hydroxyl group of GDP-D-mannose to form a 4-keto intermediate. nih.gov This is followed by the dehydration of the sugar, involving the elimination of a water molecule from C-5' and C-6'. acs.org Finally, the intermediate is reduced by NADPH at C-6' to yield the product, GDP-4-keto-6-deoxy-D-mannose. nih.gov This product then serves as a precursor for the synthesis of various 6-deoxyhexoses. nih.gov The enzyme from Pseudomonas aeruginosa has been shown to exist as a tetramer, which may be the functionally relevant oligomeric state for many bacterial and eukaryotic GMDs. nih.gov

Enzymatic Conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose

The enzymatic conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose is a pivotal step in the biosynthesis of various deoxyhexoses. nih.gov This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD, EC 4.2.1.47). wikipedia.orgabcam.com GMD belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org

The proposed catalytic mechanism for GMD is a three-step process:

Oxidation: The reaction begins with the transfer of a hydride from the C4 of the mannose moiety of GDP-D-mannose to the C4 of the NADP+ cofactor. An active site base facilitates this by deprotonating the O4 hydroxyl group, resulting in the formation of a GDP-4-ketomannose intermediate. nih.gov

Dehydration: This is followed by the elimination of a water molecule from C5 and C6, which creates a GDP-4-keto-5,6-ene intermediate. nih.gov A highly conserved glutamate (B1630785) residue has been shown to be important in this dehydration step. nih.gov

Reduction: In the final step, the C5-C6 double bond is reduced as the cofactor returns the hydride to the C6 position. This yields the final product, GDP-4-keto-6-deoxy-D-mannose. nih.gov

This conversion is the first and regulatory step in the de novo biosynthesis of GDP-L-fucose. nih.govresearchgate.net

Role of GMD in GDP-L-Fucose Biosynthesis Pathway

GDP-D-mannose 4,6-dehydratase (GMD) plays an essential, initiating role in the primary pathway for GDP-L-fucose synthesis, known as the de novo pathway. wikipedia.org This pathway is responsible for producing the majority of GDP-L-fucose in organisms. wikipedia.org The reaction catalyzed by GMD, the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, is the first of two enzymatic steps. researchgate.netnih.govdrugbank.com

The intermediate product, GDP-4-keto-6-deoxy-D-mannose, serves as a crucial branch point for the synthesis of several different deoxy sugars, including GDP-L-fucose and GDP-D-rhamnose. nih.gov Following its formation by GMD, this intermediate is acted upon by GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein in humans). researchgate.netoup.com This second enzyme catalyzes the final two steps (epimerization and reduction) to produce GDP-L-fucose. researchgate.netoup.com GDP-L-fucose is the nucleotide-activated form of L-fucose, which is indispensable for the fucosylation of glycans involved in critical cellular processes like cell signaling and immunity. wikipedia.org

Kinetic Characterization and Substrate Inhibition

The kinetic properties of GDP-D-mannose 4,6-dehydratase (GMD) have been investigated in various organisms. The enzyme exhibits a high affinity for its substrate, GDP-D-mannose. For instance, GMD purified from porcine thyroid has a Km value of 3.3 µM for GDP-D-mannose. nih.gov In the fungus Mortierella alpina, the recombinant GMD was found to have a Km of 0.77 mM. nih.gov

GMD activity is subject to regulation by feedback inhibition. The end-product of the pathway, GDP-L-fucose, acts as a competitive inhibitor, suggesting it binds to the same active site as the substrate, GDP-D-mannose. nih.govnih.gov This mechanism provides a means for controlling the biosynthesis of fucose. nih.gov Other guanine (B1146940) nucleotides and guanine nucleotide sugars have also been shown to inhibit the enzyme. nih.gov

| Enzyme Source | Substrate | Km Value | Inhibitor |

| Porcine Thyroid | GDP-D-mannose | 3.3 µM | GDP-L-fucose, Guanine nucleotides |

| Mortierella alpina | GDP-D-mannose | 0.77 mM | Not specified |

| Escherichia coli | GDP-D-mannose | Not specified | GDP-L-fucose (competitive) |

Oligomeric Assembly (e.g., Tetrameric and Homodimeric Structures)

GDP-D-mannose 4,6-dehydratase (GMD) is known to form multimeric structures. The enzyme from Escherichia coli is a homodimeric protein, where each monomer is composed of two domains. nih.gov Structural studies have revealed that each monomer in the homodimer is catalytically competent, capable of binding one cofactor and one substrate molecule. nih.gov

In other organisms, such as the bacterium Pseudomonas aeruginosa and the plant Arabidopsis thaliana, GMD exists as a tetramer. nih.gov In the tetrameric structure of P. aeruginosa GMD, the cofactor binding sites are positioned across the tetramer interface. This arrangement brings the adenosyl phosphate (B84403) parts of adjacent NADPH molecules into close proximity. A specific peptide segment from one monomer extends into the neighboring monomer, creating protein-protein interactions and hydrogen bonds with the adjacent cofactor. The conservation of residues involved in these tetrameric contacts across different species suggests that the tetramer is the preferred and functionally relevant oligomeric state for many bacterial and eukaryotic GMDs. nih.gov

Cofactor Requirements (e.g., NAD+)

The catalytic activity of GDP-D-mannose 4,6-dehydratase (GMD) is dependent on a nicotinamide (B372718) cofactor. wikipedia.org While there is some variation in the specific cofactor preference reported, NADP+ is frequently identified as the cofactor for the reaction that converts GDP-mannose. nih.govnih.gov The larger N-terminal domain of the GMD enzyme contains a classic Rossmann fold, which is the binding site for the NADP(H) cofactor. nih.gov The catalytic mechanism involves the transfer of a hydride from the substrate to the cofactor and back again. nih.gov Some bacterial GMDs are reported to require bound NAD+. wikipedia.orgcreative-enzymes.com

Dolichyl-Phosphate Alpha-D-Mannosyltransferase (DPM Synthase)

Dolichyl-phosphate alpha-D-mannosyltransferase, commonly known as dolichol phosphate mannose synthase (DPMS), is a glycosyltransferase (EC 2.4.1.83) that plays a fundamental role in glycoprotein (B1211001) synthesis. nih.govwikipedia.org This enzyme catalyzes the transfer of a mannose residue from GDP-D-mannose to dolichyl phosphate (Dol-P). nih.govwikipedia.org The products of this reversible reaction are dolichyl D-mannosyl phosphate (Dol-P-Man) and GDP. wikipedia.orgportlandpress.com Dol-P-Man is a crucial mannosyl donor for several glycosylation pathways, including N-glycosylation, O-mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govsemanticscholar.org

Mechanism of Mannose Transfer from GDP-D-mannose to Dolichyl Phosphate

The transfer of mannose from GDP-D-mannose to dolichyl phosphate is a key step in the synthesis of lipid-linked oligosaccharides. The reaction is catalyzed by DPM synthase, which is typically located in the endoplasmic reticulum. nih.govnih.gov

The mechanism involves the following key steps:

Substrate Binding: The enzyme binds its two substrates: the water-soluble nucleotide sugar GDP-D-mannose and the lipid-soluble dolichyl phosphate, which is embedded in the membrane. wikipedia.orgportlandpress.com

Mannosyl Transfer: DPM synthase facilitates the transfer of the mannosyl group from GDP-D-mannose to the phosphate group of dolichyl phosphate. nih.gov This reaction is dependent on the presence of divalent cations, such as Mn2+. nih.gov

Product Release: The enzyme releases the products, GDP and dolichyl D-mannosyl phosphate (Dol-P-Man). wikipedia.org The newly synthesized Dol-P-Man, also a lipid, remains in the endoplasmic reticulum membrane. nih.gov

Importance in Lipid-Linked Oligosaccharide Synthesis

Guanosine diphosphate D-mannose (GDP-D-mannose) is a critical nucleotide sugar that serves as a primary mannose donor in the biosynthesis of lipid-linked oligosaccharides (LLOs). This multi-step process, which occurs at the membrane of the endoplasmic reticulum (ER), is fundamental for the subsequent N-linked glycosylation of proteins. The assembly of the LLO precursor is a highly conserved pathway in eukaryotes, essential for protein folding, trafficking, and signaling. nih.govnih.gov

The synthesis of the LLO, specifically the precursor oligosaccharide Glc₃Man₉GlcNAc₂-PP-Dolichol, begins on the cytoplasmic face of the ER and is completed within the ER lumen. nih.govcdghub.com GDP-D-mannose plays a dual role in this pathway: it is the direct donor of the first five mannose residues and the precursor for the mannosyl donor used in the later stages of synthesis within the ER lumen.

Cytoplasmic Assembly of the LLO Core

The initial steps of LLO biosynthesis take place on the cytoplasmic side of the ER membrane. cdghub.com The process starts with the transfer of two N-acetylglucosamine (GlcNAc) residues to a lipid carrier, dolichol phosphate (Dol-P), forming Dol-PP-GlcNAc₂. Following this, a series of mannosyltransferases utilize GDP-D-mannose as the direct substrate to add five mannose residues in a specific branched structure. nih.govoup.com

The mannosyltransferases involved in this cytoplasmic phase include:

ALG1: Adds the first β-1,4-linked mannose residue. oup.com

ALG2: Transfers the next two mannose residues, creating the initial branching point with α-1,3 and α-1,6 linkages. oup.com

ALG11: Elongates the α-1,3 branch by adding two α-1,2 mannose units. oup.com

This sequence of reactions results in the formation of the intermediate lipid-linked oligosaccharide, Man₅GlcNAc₂-PP-Dolichol. nih.govoup.com This entire cytoplasmic assembly relies exclusively on GDP-D-mannose as the mannose source.

Lumenal Elongation via Dolichol-Phosphate-Mannose

Once the Man₅GlcNAc₂-PP-Dolichol intermediate is synthesized, it is translocated across the ER membrane into the lumen by a putative "flippase" enzyme. nih.govwikipedia.org The subsequent elongation of the oligosaccharide chain within the lumen requires a different mannosyl donor: dolichol-phosphate-mannose (Dol-P-Man). researchgate.netnih.gov

Dol-P-Man is itself synthesized on the cytoplasmic face of the ER from GDP-D-mannose and dolichol-phosphate (Dol-P). nih.govembopress.org This reaction is catalyzed by the enzyme dolichol-phosphate mannose synthase (DPMS). nih.govresearchgate.net The newly synthesized Dol-P-Man is then flipped into the ER lumen, where it provides the mannose residues for the remaining steps of LLO core assembly. nih.gov

Inside the lumen, mannosyltransferases ALG3, ALG9, and ALG12 add the final four mannose residues from Dol-P-Man to complete the Man₉GlcNAc₂-PP-Dolichol structure. nih.govoup.com This nine-mannose core is then further modified by the addition of three glucose residues, using dolichol-phosphate-glucose (Dol-P-Glc) as the donor, to form the final LLO precursor, Glc₃Man₉GlcNAc₂-PP-Dolichol. nih.govnih.gov This completed oligosaccharide is then transferred en bloc to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex, marking the central event of N-linked glycosylation. nih.gov

The central role of GDP-D-mannose is therefore undeniable, as it is the ultimate source for all nine mannose residues in the LLO precursor, highlighting its indispensable function in the biosynthesis of N-linked glycoproteins. reactome.orgpnas.org

Enzymes Utilizing GDP-D-mannose in LLO Synthesis

The following table summarizes the key enzymes that directly or indirectly utilize GDP-D-mannose for the synthesis of the lipid-linked oligosaccharide precursor.

| Enzyme | Location | Substrates | Product | Role in LLO Synthesis |

| ALG1 | Cytoplasmic face of ER | GDP-D-mannose, Dol-PP-GlcNAc₂ | Dol-PP-GlcNAc₂Man₁ | Adds the 1st mannose residue oup.com |

| ALG2 | Cytoplasmic face of ER | GDP-D-mannose, Dol-PP-GlcNAc₂Man₁ | Dol-PP-GlcNAc₂Man₃ | Adds the 2nd and 3rd mannose residues oup.com |

| ALG11 | Cytoplasmic face of ER | GDP-D-mannose, Dol-PP-GlcNAc₂Man₃ | Dol-PP-GlcNAc₂Man₅ | Adds the 4th and 5th mannose residues oup.com |

| Dolichol-Phosphate Mannose Synthase (DPMS) | Cytoplasmic face of ER | GDP-D-mannose, Dolichol-Phosphate | Dolichol-Phosphate-Mannose (Dol-P-Man) | Synthesizes the mannosyl donor for lumenal reactions nih.govresearchgate.net |

| ALG3, ALG9, ALG12 | ER Lumen | Dolichol-Phosphate-Mannose (Dol-P-Man), Dol-PP-GlcNAc₂Man₅ | Dol-PP-GlcNAc₂Man₉ | Add the final 4 mannose residues inside the ER lumen oup.com |

Metabolic and Cellular Functions of Gdp D Mannose

Role of GDP-D-mannose in Protein Glycosylation

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a crucial post-translational modification that significantly impacts protein function and localization. GDP-D-mannose is a key donor of mannose residues in several major types of protein glycosylation. pnas.org

N-glycosylation involves the attachment of an oligosaccharide to the amide nitrogen of an asparagine residue. GDP-D-mannose is indispensable for the synthesis of the lipid-linked oligosaccharide (LLO) precursor required for this process. glpbio.com The initial stages of LLO assembly occur on the cytoplasmic face of the endoplasmic reticulum (ER), while the final steps take place within the ER lumen. nih.gov

GDP-D-mannose serves as the direct precursor for the synthesis of dolichyl-phosphate mannose (Dol-P-Man), a high-energy mannosyl donor essential for glycosylation reactions within the endoplasmic reticulum. researchgate.netnih.gov This reaction occurs on the cytoplasmic face of the ER and is catalyzed by the enzyme dolichol-phosphate mannose synthase (DPMS). nih.govreactome.org The DPMS complex in humans consists of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3, which are required for stabilizing the complex and its enzymatic activity. nih.govnih.gov The synthesized Dol-P-Man is then translocated across the ER membrane to the luminal side, where it donates mannose residues for the elongation of the LLO precursor and for other glycosylation pathways. nih.gov

Table 1: Synthesis of Dolichyl-Phosphate Mannose

| Substrate | Co-substrate | Enzyme | Product | Cellular Location |

|---|

The assembly of the LLO precursor begins on the cytoplasmic side of the ER with the transfer of two N-acetylglucosamine (GlcNAc) residues and five mannose residues to a dolichyl pyrophosphate (Dol-PP) carrier. nih.gov The first five mannose residues are transferred directly from GDP-D-mannose by various mannosyltransferases to form the Man5GlcNAc2-PP-Dol intermediate. nih.govnih.govnih.gov

This intermediate is then flipped into the ER lumen. The subsequent elongation of the oligosaccharide chain to form Man9GlcNAc2-PP-Dol (and eventually the final Glc3Man9GlcNAc2-PP-Dol precursor) requires the addition of four more mannose residues. nih.gov These latter mannose residues are donated not by GDP-D-mannose directly, but by Dol-P-Man, which was synthesized from GDP-D-mannose on the cytoplasmic side and flipped into the lumen. nih.govnih.gov Therefore, GDP-D-mannose is the ultimate source of all nine mannose residues in the Man9GlcNAc2-PP-Dol precursor. nih.gov

Table 2: Mannose Donors in LLO Assembly

| LLO Intermediate | Mannose Donor | Location of Mannose Addition |

|---|---|---|

| Man1-5GlcNAc2-PP-Dol | GDP-D-mannose | ER Cytoplasmic Face |

In O-glycosylation, glycans are attached to the hydroxyl group of serine or threonine residues. A specific type of O-glycosylation, O-mannosylation, is critical for the function of certain proteins, particularly in fungi and animals. researchgate.net In this pathway, the initial mannose residue is transferred from Dol-P-Man to the protein in the ER. nih.govresearchgate.net Subsequent elongation of the O-linked mannose chain, however, utilizes GDP-D-mannose as the direct mannosyl donor in the Golgi apparatus. nih.govresearchgate.net Thus, GDP-D-mannose is crucial for both the initiation (via Dol-P-Man synthesis) and the elongation steps of O-mannosylation. researchgate.net

C-mannosylation is a rare form of glycosylation where a mannose residue is attached to the indole (B1671886) C2 carbon of a tryptophan residue. nih.gov This modification occurs within the ER and is dependent on the recognition of a specific W-x-x-W motif in the target protein. nih.gov The direct donor for C-mannosylation is Dol-P-Man. nih.govnih.gov Consequently, GDP-D-mannose is the essential precursor for this reaction, as it is required for the synthesis of the Dol-P-Man donor. researchgate.netnih.gov Studies in cells deficient in Dol-P-Man synthase activity have shown a significant reduction in C-mannosylation, confirming the pathway's reliance on the conversion of GDP-D-mannose to Dol-P-Man. nih.gov

Many eukaryotic cell-surface proteins are anchored to the plasma membrane via a GPI anchor. nih.gov The biosynthesis of the GPI anchor precursor occurs in the ER and involves the sequential addition of sugars to a phosphatidylinositol molecule. nih.gov The conserved core of the GPI anchor contains three mannose residues. nih.govfrontiersin.org All three of these mannose residues are transferred from Dol-P-Man by different GPI mannosyltransferases (PIG-M, PIG-V, and PIG-B). nih.govresearchgate.net As the sole precursor for Dol-P-Man synthesis, GDP-D-mannose is fundamental for the assembly of the GPI anchor core structure. researchgate.netnih.gov

N-Glycosylation Pathways

Involvement in Cell Wall Biosynthesis

Guanosine (B1672433) diphosphate (B83284) D-mannose (GDP-D-mannose) is a critical nucleotide sugar that serves as a primary donor of mannose for the biosynthesis of a wide array of glycoconjugates and polysaccharides essential for the structural integrity of cell walls in plants, fungi, and bacteria.

Plant Cell Wall Polysaccharide Synthesis

In the realm of botany, GDP-D-mannose is a key precursor in the synthesis of various components of the plant cell wall, including both pectic and hemicellulosic polysaccharides. researchgate.netpnas.org Its availability is crucial for normal plant growth and development.

Pectin (B1162225) Rhamnogalacturonan-II (RG-II): GDP-D-mannose is an indirect precursor for some of the unique monosaccharides that constitute the complex pectic polysaccharide Rhamnogalacturonan-II (RG-II). researchgate.netnih.gov For instance, L-galactose, a component of RG-II, is synthesized from GDP-D-mannose through the action of the enzyme GDP-D-mannose 3,5-epimerase. nih.gov RG-II is one of the most structurally complex polysaccharides in nature, composed of a backbone of α-1,4-linked galacturonic acid with four distinct side chains containing 12 different types of monosaccharides. nih.govwikipedia.org The structural integrity of RG-II, particularly its ability to form borate-cross-linked dimers, is vital for the proper structure and function of the plant cell wall. nih.govresearchgate.net Alterations in the synthesis of RG-II components derived from GDP-D-mannose can lead to significant growth defects in plants. nih.govresearchgate.net

Hemicelluloses (Glucomannans and Galactomannans): GDP-D-mannose is the direct donor of mannose residues for the synthesis of hemicellulosic polysaccharides such as glucomannans and galactomannans. pnas.orgmdpi.com These polymers play a significant role in the plant cell wall, with glucomannan (B13761562) being a major hemicellulose in the secondary cell walls of both gymnosperms and angiosperms. researchgate.net Galactomannans often function as storage polysaccharides, particularly in the endosperm of seeds. mdpi.com The synthesis of the glucomannan backbone is catalyzed by enzymes that can utilize both GDP-D-mannose and GDP-D-glucose. researchgate.net The ratio of mannose to glucose in the resulting polymer can be influenced by the relative concentrations of these two nucleotide sugar substrates. researchgate.net Studies on Arabidopsis mutants with impaired GDP-D-mannose synthesis have shown a drastic reduction in the mannose content of seed-coat mucilage, which is rich in galactoglucomannan. nih.govdntb.gov.ua

| Plant Cell Wall Polysaccharide | Role of GDP-D-mannose | Key Enzymes/Intermediates | Significance |

|---|---|---|---|

| Pectin Rhamnogalacturonan-II (RG-II) | Indirect precursor for L-galactose and L-fucose residues | GDP-D-mannose 3,5-epimerase, GDP-D-mannose 4,6-dehydratase | Essential for cell wall integrity and plant development |

| Glucomannans | Direct donor of mannose residues | Glucomannan synthase | Major structural component of secondary cell walls |

| Galactomannans | Direct donor of mannose residues | Mannan (B1593421) synthase, Galactosyltransferase | Structural role and carbohydrate storage in seeds |

Fungal Cell Wall Assembly

The fungal cell wall is a dynamic structure crucial for the organism's viability, and GDP-D-mannose is indispensable for the synthesis of its key mannosylated components. nih.gov

Mannoproteins: In fungi, particularly yeasts like Saccharomyces cerevisiae and pathogenic species such as Candida albicans, mannoproteins are major components of the cell wall. scialert.netasm.org These proteins are heavily glycosylated with mannose residues, forming a dense outer layer of the cell wall. GDP-D-mannose serves as the activated sugar donor for the extensive mannosylation of proteins that occurs within the lumen of the Golgi apparatus. scialert.netasm.org This process requires the transport of GDP-D-mannose from the cytoplasm, where it is synthesized, into the Golgi lumen by a specific GDP-mannose transporter. nih.govscialert.net This transporter is essential for the proper synthesis of both N-linked and O-linked mannan chains on proteins. nih.gov

Galactomannans: In filamentous fungi, such as Aspergillus fumigatus, galactomannan (B225805) is a significant cell wall polysaccharide. nih.govcncb.ac.cn This polymer consists of a mannan backbone with side chains of galactofuranose. nih.govcncb.ac.cn The biosynthesis of the mannan chain of galactomannan requires α-mannosyltransferases that utilize GDP-D-mannose as the sugar donor. mdpi.com Similar to mannoprotein synthesis, the production of galactomannan occurs in the Golgi lumen and is dependent on the import of cytosolic GDP-D-mannose. nih.govcncb.ac.cnmdpi.com Deletion of the GDP-mannose transporter in A. fumigatus leads to the absence of galactomannan, highlighting its critical role in the synthesis of this polysaccharide. nih.gov

| Fungal Cell Wall Component | Role of GDP-D-mannose | Cellular Location of Synthesis | Key Proteins Involved |

|---|---|---|---|

| Mannoproteins | Direct donor of mannose for N- and O-linked glycans | Golgi Apparatus | GDP-mannose transporter, Mannosyltransferases |

| Galactomannans | Direct donor of mannose for the mannan backbone | Golgi Apparatus | GDP-mannose transporter, α-mannosyltransferases |

Bacterial Cell Envelope Polymer Biosynthesis

In bacteria, GDP-D-mannose is a precursor for various glycopolymers that are integral to the cell envelope, particularly in Gram-negative bacteria.

Lipopolysaccharides (LPS): GDP-D-mannose is a precursor for some of the sugar components found in the O-specific polysaccharide (O-antigen) chain of lipopolysaccharides. nih.gov The O-antigen is the outermost part of the LPS molecule and is a major determinant of the serological specificity of the bacterium. nih.gov For example, D-rhamnose, a common component of the O-antigen in bacteria like Pseudomonas aeruginosa, is synthesized from GDP-D-mannose. nih.gov

Polyprenol Phosphate (B84403) Mannose: GDP-D-mannose is the substrate for the synthesis of polyprenol phosphate mannose, a lipid-linked sugar donor. nih.gov This molecule is essential for the transfer of mannose residues across the cytoplasmic membrane to the periplasmic space, where they are incorporated into various cell envelope components. nih.gov In Streptomyces coelicolor, this pathway is crucial, and mutations in the genes for GDP-D-mannose synthesis lead to defects in the production of polyprenol phosphate mannose, resulting in increased susceptibility to antibiotics. nih.gov

Mannolipids and Phosphoinositol Mannosides (PIMs): In mycobacteria, including Mycobacterium tuberculosis, GDP-D-mannose is a vital precursor for the synthesis of mannosylated glycoconjugates such as lipomannan, lipoarabinomannan (LAM), and phosphatidyl-myo-inositol mannosides (PIMs). researchgate.net These molecules are key components of the mycobacterial cell envelope and are involved in cell wall integrity and interactions with the host immune system. The synthesis of these complex molecules relies on mannosyltransferases that utilize GDP-D-mannose or its derivative, polyprenol-monophosphoryl-mannose, as the mannose donor. researchgate.net

Precursor for Other Nucleotide Sugars

GDP-D-mannose sits (B43327) at a crucial metabolic branch point, serving as the starting material for the biosynthesis of other important nucleotide sugars, including GDP-L-fucose and GDP-D-rhamnose. nih.gov

GDP-L-Fucose Biosynthesis (De Novo Pathway)

The primary route for the synthesis of GDP-L-fucose in a wide range of organisms, from bacteria to mammals, is the de novo pathway, which starts from GDP-D-mannose. ebi.ac.ukflybase.orgplos.org This pathway involves a two-step enzymatic process that occurs in the cytosol. flybase.org

Step 1: The first reaction is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD). ebi.ac.ukplos.orgresearchgate.net This enzyme converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. ebi.ac.ukresearchgate.net

Step 2: The second step is carried out by GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER), also known as GDP-L-fucose synthase. ebi.ac.uknih.gov This bifunctional enzyme first epimerizes the intermediate at carbons 3 and 5 and then reduces the keto group at carbon 4 to produce the final product, GDP-L-fucose. researchgate.netnih.gov

GDP-L-fucose is the activated form of fucose used by fucosyltransferases for the fucosylation of proteins and lipids, a critical post-translational modification involved in many biological processes. flybase.org

GDP-D-Rhamnose Biosynthesis

Similar to GDP-L-fucose, GDP-D-rhamnose is also synthesized from GDP-D-mannose. D-rhamnose is a deoxy sugar found in the cell surface glycoconjugates of many pathogenic bacteria. nih.govresearchgate.net The biosynthetic pathway consists of two enzymatic steps:

Step 1: The first step is identical to that of GDP-L-fucose synthesis, where GDP-D-mannose 4,6-dehydratase (GMD) converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govresearchgate.net This intermediate serves as a common branch point for the synthesis of several deoxyhexoses. nih.gov

Step 2: The intermediate is then reduced by GDP-4-dehydro-D-rhamnose reductase (RMD), which specifically reduces the 4-keto group to a hydroxyl group, yielding GDP-D-rhamnose. nih.govresearchgate.netwikipedia.org

This pathway is essential for the production of the D-rhamnose units required for the assembly of bacterial lipopolysaccharides. nih.govresearchgate.net

| Starting Substrate | Intermediate Product | Final Product | Enzymes Involved |

|---|---|---|---|

| GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | GDP-L-Fucose | 1. GDP-D-mannose 4,6-dehydratase (GMD) 2. GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER) |

| GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | GDP-D-Rhamnose | 1. GDP-D-mannose 4,6-dehydratase (GMD) 2. GDP-4-dehydro-D-rhamnose reductase (RMD) |

GDP-Mannuronate Synthesis

Guanosine diphosphate D-mannose (GDP-D-mannose) is a critical precursor for the synthesis of guanosine diphosphate-mannuronate (GDP-mannuronate). This conversion is a key step in the biosynthetic pathway of alginate, an anionic polysaccharide with significant industrial and biological relevance. The synthesis of GDP-mannuronate from GDP-D-mannose is an irreversible oxidation reaction catalyzed by the enzyme GDP-mannose dehydrogenase (GMD). nih.govresearchgate.net

In organisms such as the bacterium Pseudomonas aeruginosa, GMD facilitates a double oxidation of the mannose moiety of GDP-D-mannose, transforming it into GDP-mannuronate. nih.gov This step is considered the commitment point for alginate biosynthesis. nih.govd-nb.info The process begins with the conversion of fructose-6-phosphate (B1210287) to intermediates that eventually yield GDP-D-mannose. nih.govresearchgate.net The subsequent action of GMD channels this precursor specifically toward the alginate synthesis pathway. nih.gov GDP-mannuronate is also an essential component for cell wall polysaccharides in certain bacteria and brown algae. researchgate.net

The enzymatic reaction catalyzed by GDP-mannose dehydrogenase is a critical control point in the production of alginate, a major virulence factor in mucoid strains of P. aeruginosa that contribute to antibiotic resistance. nih.govnih.gov

Contributions to Plant Physiological Processes

L-Ascorbic Acid (Vitamin C) Biosynthesis via the Smirnoff-Wheeler Pathway

GDP-D-mannose is a pivotal intermediate in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis in higher plants, known as the Smirnoff-Wheeler pathway. oup.combrennerlab.netnih.govnih.govresearchgate.net This pathway begins with D-mannose-1-phosphate, which is converted to GDP-D-mannose by the enzyme GDP-mannose pyrophosphorylase, an enzyme encoded by the VTC1 locus in Arabidopsis thaliana. brennerlab.netnih.govpnas.org

A crucial subsequent step is the conversion of GDP-D-mannose to GDP-L-galactose. brennerlab.net This reaction is catalyzed by GDP-D-mannose 3',5'-epimerase (GME), an enzyme that is considered a central regulatory point at the intersection of ascorbate (B8700270) synthesis and the biosynthesis of cell wall polysaccharides. nih.govnih.govfrontiersin.orgacs.orgnih.gov GDP-L-galactose is then further metabolized through a series of enzymatic steps to ultimately yield L-ascorbic acid. brennerlab.net Genetic studies in plants like tomato and Arabidopsis have confirmed the essential role of GME; silencing this enzyme leads to reduced ascorbate levels and significant growth defects. nih.gov The Smirnoff-Wheeler pathway, therefore, highlights the indispensable role of GDP-D-mannose as a direct precursor to vitamin C, a vital antioxidant and enzyme cofactor in plants. brennerlab.netresearchgate.net

Roles in Plant Growth and Development

As a central sugar nucleotide, GDP-D-mannose is fundamental to multiple aspects of plant growth and development. Its primary roles are linked to its function as a precursor for the synthesis of essential structural and metabolic molecules. pnas.org

Protein Glycosylation : In all eukaryotes, including plants, GDP-D-mannose is the primary donor of mannose for the glycosylation of proteins. pnas.org This post-translational modification is crucial for the proper folding, stability, and function of many proteins involved in growth and developmental processes.

Reproductive Development : The proper metabolism of GDP-D-mannose is critical for plant reproduction. Research in Arabidopsis has shown that mutations in the GME enzyme affect pollen germination, pollen tube elongation, and the development of the male gametophyte. nih.gov This indicates that a steady supply of GDP-D-mannose and its derivatives is necessary for successful fertilization and seed production. oup.com

Deficiencies in the enzymes responsible for GDP-D-mannose synthesis, such as GDP-mannose pyrophosphorylase, result in severe growth defects, highlighting the compound's essential status in plant life. pnas.orgnih.gov

Implications for Stress Resistance and Secondary Metabolite Biosynthesis

The role of GDP-D-mannose in plant stress resistance is primarily mediated through its function as a precursor to L-ascorbic acid (vitamin C). researchgate.net Ascorbic acid is one of the most important antioxidants in plants, playing a critical role in detoxifying reactive oxygen species (ROS) that accumulate during biotic and abiotic stress conditions. By providing the substrate for the Smirnoff-Wheeler pathway, GDP-D-mannose is intrinsically linked to the plant's capacity to mitigate oxidative damage and enhance stress tolerance. frontiersin.orgnih.gov

Engineering the ascorbic acid biosynthetic pathway, which depends on the availability of GDP-D-mannose, has been suggested as a strategy to increase stress tolerance in plants. frontiersin.orgnih.gov Furthermore, ascorbic acid acts as a cofactor for various enzymes involved in the biosynthesis of other protective compounds and plant hormones, indirectly linking GDP-D-mannose metabolism to broader stress response networks.

While the direct role of GDP-D-mannose in the biosynthesis of a wide range of secondary metabolites is less characterized, its contribution to the synthesis of L-fucose is notable. GDP-D-mannose is converted to GDP-L-fucose, and fucosylated glycoconjugates can be involved in various plant defense and signaling mechanisms.

Participation in Broader Cellular Processes

Cell Signaling and Recognition

GDP-D-mannose is a cornerstone molecule for cellular processes that involve signaling and molecular recognition, primarily by serving as the activated donor of mannose for the synthesis of complex glycans. These glycans, attached to proteins and lipids, are displayed on the cell surface and play crucial roles in intercellular communication and interaction with the extracellular environment.

Glycoprotein (B1211001) and Glycolipid Synthesis : The mannosylation of proteins and lipids, a process entirely dependent on GDP-D-mannose, is fundamental for a variety of cellular functions, including cell-cell recognition and immune responses. nih.gov In mammals, for example, high-mannose oligosaccharides on the surface of pathogens are recognized by specific lectin receptors on immune cells, such as DC-SIGN on dendritic cells, initiating an immune response. nih.gov

Precursor to Other Sugar Nucleotides : GDP-D-mannose is the precursor for other activated sugars that are critical for cell signaling. In a multi-step enzymatic pathway, GDP-D-mannose is converted into GDP-L-fucose. nih.govresearchgate.netnih.govwikipedia.orgresearchgate.net The addition of fucose (fucosylation) to glycans creates specific epitopes that act as recognition signals in processes like inflammation and development.

Dolichol-Phosphate-Mannose Synthesis : In the endoplasmic reticulum, GDP-D-mannose reacts with dolichol phosphate to form dolichol-phosphate-mannose (DPM). reactome.orgnih.govnih.govresearchgate.net DPM is an essential mannosyl donor for several glycosylation pathways, including the assembly of N-glycan precursors, O-mannosylation, C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell membrane. nih.govresearchgate.net These modifications are vital for protein trafficking and cell surface presentation, which are key to signaling events.

The central role of GDP-D-mannose in these glycosylation pathways establishes it as a critical molecule for maintaining the integrity of cellular communication and recognition systems.

Cell Adhesion and Migration

The process of mannosylation, which relies on GDP-D-mannose, is integral to the function of proteins that mediate cell adhesion and migration. O-mannosylation, a specific type of glycosylation, has been shown to be crucial for the proper function of cadherins, a family of cell adhesion molecules. nih.govresearchgate.netpnas.org

Notably, E-cadherin, a key protein for cell-cell adhesion in embryonic development and tissue maintenance, is O-mannosylated. nih.govresearchgate.net This modification is essential for the formation and stability of adherens junctions, which are critical for tissue architecture. nih.govresearchgate.net Studies on mouse embryos have demonstrated that a deficiency in O-mannosylation leads to impaired blastomere adhesion and failure to progress from the morula to the blastocyst stage due to defects in cell-cell contact sites. nih.gov This highlights the fundamental role of GDP-D-mannose-derived glycosylation in developmental processes governed by cell adhesion.

Furthermore, the broader family of cadherins and other cell-adhesion molecules are also targets of O-mannosylation, suggesting a widespread importance of this modification in mediating cellular interactions. nih.govacs.org The proper glycosylation of these molecules is vital for maintaining tissue integrity and regulating cell movement. Disruptions in these processes are implicated in pathological conditions such as tumor invasion and metastasis. nih.govresearchgate.net

| Adhesion Molecule | Type of Mannosylation | Functional Impact | Reference |

| E-cadherin | O-mannosylation | Essential for adherens junction formation and cell-cell adhesion | nih.govresearchgate.net |

| Cadherins (general) | O-mannosylation | Affects cell-cell adhesion and tissue morphogenesis | nih.govpnas.org |

| Plexins | O-mannosylation | Implicated in cellular adhesion and interaction | acs.org |

Protein Stability and Folding

GDP-D-mannose is a precursor for glycosylation events that are critical for ensuring the correct folding and stability of newly synthesized proteins in the endoplasmic reticulum (ER). Both N-linked and O-linked glycosylation, which utilize mannose derived from GDP-D-mannose, play a significant role in the quality control of proteins.

O-mannosylation has been identified as a key modification of unfolded proteins. oup.com This process can protect misfolded proteins from degradation and prevent their aggregation within the ER. oup.com For proteins that are terminally misfolded, O-mannosylation can mark them for disposal through the ER-associated degradation (ERAD) pathway. nih.govresearchgate.netnih.govsciety.orgbiorxiv.org In some cases, when O-mannosylation is insufficient, misfolded proteins may be rerouted for degradation in the vacuole. nih.gov The Pmt1p-Pmt2p complex, an O-mannosyltransferase, is particularly important in this process. researchgate.net

| Glycosylation Type | Role in Protein Homeostasis | Key Proteins Involved | Reference |

| O-mannosylation | Marks misfolded proteins for ERAD, prevents protein aggregation | Pmt1p-Pmt2p complex, Gas1*p | oup.comresearchgate.netnih.gov |

| C-mannosylation | Enhances protein stability and promotes correct folding | Thrombospondin type 1 repeats (TSRs) | elifesciences.orgnih.gov |

Immune Response and Inflammation

The mannose residues transferred from GDP-D-mannose onto proteins play a significant role in modulating the immune system. Mannosylated glycans on the surface of cells and pathogens are recognized by specific receptors on immune cells, thereby influencing immune responses and inflammation. nih.govresearchgate.net

Mannose-recognizing C-type lectin receptors (mrCLRs), such as the mannose receptor and DC-SIGN, are expressed on various immune cells and bind to mannosylated structures. nih.govresearchgate.net This interaction can trigger or modulate signaling pathways that control inflammation. For instance, the mannose receptor can influence Toll-like receptor (TLR) signaling, which is central to the innate immune response. nih.govnih.govmdpi.comyoutube.com

Furthermore, mannose itself has been shown to have immunoregulatory functions, capable of suppressing inflammation in various models of inflammatory diseases. nih.govnih.gov It can promote the differentiation of regulatory T cells (Treg cells), which are crucial for maintaining immune tolerance and preventing autoimmune reactions. manchester.ac.ukresearchgate.net D-mannose has been observed to suppress the activation of inflammatory macrophages and reduce the production of pro-inflammatory cytokines. nih.gov

| Immune Cell/Receptor | Effect of Mannosylation/Mannose | Outcome | Reference |

| Macrophages | Suppression of activation by D-mannose | Reduced production of pro-inflammatory cytokines | nih.gov |

| T cells | Promotes differentiation of regulatory T cells (Tregs) | Suppression of immunopathology | manchester.ac.ukresearchgate.net |

| Dendritic Cells (DCs) | Modulation of TLR4-AhR-IDO axis via Mannose Receptor | Affects T helper cell polarization | nih.gov |

| Mannose Receptor (CD206) | Binds mannosylated ligands | Regulation of immune cell activity | frontiersin.orgspringermedizin.de |

Maintenance of Cellular Homeostasis

In addition to its role in the ER, mannose has been shown to mitigate oxidative stress. nih.govfrontiersin.orgnih.gov Studies have demonstrated that D-mannose treatment can reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. nih.govfrontiersin.orgnih.gov This protective effect against oxidative damage is crucial for cell survival and function.

In plants, GDP-D-mannose is a precursor for the synthesis of ascorbic acid (Vitamin C), a major antioxidant, further highlighting its role in managing oxidative stress. researchgate.net It is also a key component in the biosynthesis of the plant cell wall, which is essential for maintaining cellular integrity and protecting against environmental stresses. nih.gov

| Cellular Process | Role of GDP-D-mannose/Mannosylation | Key Molecules/Pathways Involved | Reference |

| ER Homeostasis | Component of the Unfolded Protein Response (UPR) | Pmt1-Pmt2p complex | uni-heidelberg.deresearchgate.net |

| Oxidative Stress | Reduction of reactive oxygen species (ROS) | Antioxidant enzymes | nih.govfrontiersin.orgnih.gov |

| Plant Cell Wall Biosynthesis | Precursor for cell wall components | GDP-D-mannose pyrophosphorylase | nih.gov |

| Ascorbic Acid Synthesis | Precursor for Vitamin C | GDP-D-mannose-3′,5′-epimerase | nih.gov |

Genetic and Molecular Biological Aspects

Identification and Characterization of Genes Encoding GDP-D-mannose Biosynthetic Enzymes

The biosynthesis of GDP-D-mannose is a fundamental process across a wide range of organisms, from bacteria to plants and fungi. This section details the identification and characterization of key genes encoding the enzymes responsible for this pathway in several model organisms.

VTC1 Locus in Arabidopsis thaliana (Encoding GDP-Mannose Pyrophosphorylase)

The VTC1 locus in the model plant Arabidopsis thaliana has been identified as encoding GDP-mannose pyrophosphorylase (GMPase), an enzyme that catalyzes a crucial step in the biosynthesis of ascorbic acid (Vitamin C). nih.govfrontiersin.org The identification of VTC1 was achieved through the screening of vitamin C-deficient mutants. frontiersin.org The vtc1 mutants exhibit significantly reduced levels of ascorbic acid, containing approximately 25% of the wild-type amount. nih.gov This biochemical defect is coupled with reduced activity of GDP-mannose pyrophosphorylase in plant extracts. nih.gov

Further molecular and genetic analyses confirmed that the VTC1 locus is responsible for encoding this enzyme. nih.gov Complementation studies, where a wild-type copy of the VTC1 gene was introduced into vtc1 mutant plants, successfully restored normal ascorbic acid levels. nih.gov The encoded enzyme, also known as mannose-1-P guanylyltransferase, catalyzes the conversion of D-mannose-1-phosphate and GTP into GDP-D-mannose and inorganic pyrophosphate. frontiersin.org

Beyond its role in vitamin C synthesis, GDP-D-mannose is a precursor for cell wall carbohydrate biosynthesis and protein glycosylation. nih.gov Consequently, mutations in VTC1 can lead to pleiotropic effects, including defects in cell wall formation and cytokinesis. frontiersin.org Structural studies of the VTC1 protein have revealed its dimeric and dodecameric arrangements and have provided insights into its interactions with GDP-D-mannose and inorganic pyrophosphate. frontiersin.org Recombinant VTC1 has been expressed, purified, and crystallized, allowing for detailed structural analysis. nih.gov

Table 1: Characteristics of the VTC1 Locus and its Encoded Protein in Arabidopsis thaliana

| Feature | Description | Reference |

|---|---|---|

| Gene | VTC1 (VITAMIN C DEFECTIVE 1) | frontiersin.org |

| Organism | Arabidopsis thaliana | nih.gov |

| Encoded Enzyme | GDP-mannose pyrophosphorylase (GMPase) / Mannose-1-P guanylyltransferase | nih.govfrontiersin.org |

| Enzymatic Reaction | D-mannose-1-phosphate + GTP ⇌ GDP-D-mannose + Pyrophosphate | frontiersin.org |

| Mutant Phenotype | Reduced ascorbic acid levels (~25% of wild-type) | nih.gov |

| Biological Roles | Ascorbic acid biosynthesis, cell wall formation, protein glycosylation, cytokinesis | nih.govfrontiersin.org |

SlGME1 and SlGME2 Genes in Tomato (Encoding GDP-D-Mannose Epimerase Isoforms)

In tomato (Solanum lycopersicum), the conversion of GDP-D-mannose to GDP-L-galactose is catalyzed by GDP-D-mannose epimerase (GME), an enzyme encoded by two distinct genes, SlGME1 and SlGME2. nih.govoup.com These isoforms are central to the major ascorbate (B8700270) biosynthesis pathway and also play roles in primary cell wall metabolism. nih.gov While both genes encode proteins with 376 amino acids that share 92% similarity, their expression patterns and specific functions exhibit notable differences. researchgate.net

Studies using RNA interference (RNAi) to silence each gene individually have revealed that both SlGME1 and SlGME2 can independently support normal ascorbate accumulation in leaves and fruits, suggesting a shared function in this aspect. nih.gov However, they appear to have distinct roles in cell wall biosynthesis that are tissue-dependent. nih.gov

Silencing of SlGME1 results in plants with small, poorly seeded fruits, a phenotype linked to alterations in pollen development and the pollination process. nih.gov In contrast, silencing SlGME2 leads to a delay in vegetative growth, while the fruits remain unaffected. nih.gov Furthermore, analysis of seeds and seedlings from SlGME2-silenced lines showed alterations in the dimerization state of the pectin (B1162225) rhamnogalacturonan-II (RG-II), which was not observed in the SlGME1-silenced lines. nih.gov

Expression analysis has shown that SlGME1 is consistently expressed across various tissues, whereas SlGME2 exhibits differential expression. researchgate.net These findings, coupled with the distinct phenotypes of the silenced lines, suggest a sub-functionalization of SlGME1 and SlGME2, with each being specialized for cell wall biosynthesis in specific tomato tissues. nih.gov

Table 2: Comparison of SlGME1 and SlGME2 in Tomato

| Feature | SlGME1 | SlGME2 | Reference |

|---|---|---|---|

| Encoded Enzyme | GDP-D-mannose epimerase | GDP-D-mannose epimerase | nih.gov |

| Function in Ascorbate Biosynthesis | Sufficient for normal ascorbate accumulation | Sufficient for normal ascorbate accumulation | nih.gov |

| Primary Role in Development | Fruit and pollen development | Vegetative growth | nih.gov |

| Effect of Silencing | Small, poorly seeded fruits | Delayed vegetative growth | nih.gov |

| Impact on Cell Wall | Alterations in specific tissues | Altered RG-II dimerization in seeds and seedlings | nih.gov |

| Expression Pattern | Constitutive expression in various tissues | Differential expression in different tissues | researchgate.net |

bceN Gene in Burkholderia cenocepacia (Encoding GDP-D-Mannose 4,6-Dehydratase)